molecular formula C7H11NO B15300391 3-Methyl-1-azaspiro[3.3]heptan-2-one

3-Methyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B15300391
M. Wt: 125.17 g/mol
InChI Key: YGRWJQPMNFHYAA-UHFFFAOYSA-N
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Description

3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a bioisostere of piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-azaspiro[3.3]heptan-2-one typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are then reduced to yield the desired azaspiro compound . The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-methyl-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C7H11NO/c1-5-6(9)8-7(5)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)

InChI Key

YGRWJQPMNFHYAA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC12CCC2

Origin of Product

United States

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